Bis(2-chlorophenyl) sulfide

Description

Contextualization within Organic Sulfur Chemistry

Substituted diaryl sulfides are a significant class of organosulfur compounds, which are organic compounds containing a sulfur atom bonded to two aryl groups. These compounds are an integral part of organic sulfur chemistry, a broad field that explores the synthesis, properties, and applications of molecules containing sulfur. The thioether functional group (Ar-S-Ar') is a key feature of diaryl sulfides and can be readily oxidized to the corresponding sulfoxides and sulfones, further expanding their chemical diversity and utility. jchemrev.com The synthesis of diaryl sulfides has been an area of intense research, with methods ranging from classical approaches to modern transition-metal-catalyzed cross-coupling reactions. nanomaterchem.comrsc.org These synthetic strategies often involve the reaction of aryl halides with a sulfur source, highlighting the importance of halogenated precursors in their preparation. nanomaterchem.com

Importance of Halogenated Aryl Sulfides in Chemical Research

The introduction of halogen atoms onto the aryl rings of diaryl sulfides, creating halogenated aryl sulfides, has profound implications for their chemical and physical properties. Halogenation can influence the electronic nature of the molecule, its reactivity, and its three-dimensional structure. In the realm of chemical research, halogenated aryl sulfides are valuable intermediates and building blocks for the synthesis of more complex molecules. acs.org The presence of a halogen, such as chlorine, provides a reactive site for further functionalization through various coupling reactions, allowing for the construction of diverse molecular architectures. orgsyn.org Furthermore, halogenated diaryl sulfides are investigated for their potential applications in materials science and medicinal chemistry, where the halogen atoms can modulate biological activity and material properties. nanomaterchem.comacs.org

Structural Features and Classification of Bis(2-chlorophenyl) Sulfide (B99878)

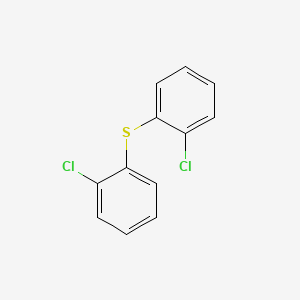

Bis(2-chlorophenyl) sulfide, with the chemical formula C₁₂H₈Cl₂S, is a symmetrical diaryl sulfide. nih.gov Its structure consists of a central sulfur atom bonded to two 2-chlorophenyl rings. The "bis" prefix indicates the presence of two identical substituted phenyl groups. The chlorine atoms are located at the ortho-position (position 2) of each phenyl ring relative to the sulfur atom. This specific substitution pattern influences the molecule's conformation and reactivity. This compound is classified as a halogenated diaryl sulfide due to the presence of both chlorine atoms and the diaryl sulfide core structure.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂S |

| Molecular Weight | 255.2 g/mol |

| CAS Number | 5097-95-0 |

| IUPAC Name | 1-chloro-2-(2-chlorophenyl)sulfanylbenzene |

This data was sourced from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

5097-95-0 |

|---|---|

Molecular Formula |

C12H8Cl2S |

Molecular Weight |

255.2 g/mol |

IUPAC Name |

1-chloro-2-(2-chlorophenyl)sulfanylbenzene |

InChI |

InChI=1S/C12H8Cl2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |

InChI Key |

JJMLCWKZDOCOPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Bis(2-chlorophenyl) Sulfide (B99878)

Established methods for the synthesis of diaryl sulfides, and by extension bis(2-chlorophenyl) sulfide, often rely on well-understood C(sp²)−S bond formation reactions.

C(sp²)−S Bond Formation Approaches

The formation of C(sp²)−S bonds is a cornerstone of organosulfur chemistry. For a symmetrical sulfide like this compound, a common approach involves the reaction of a sulfur nucleophile with an electrophilic source of the 2-chlorophenyl group, or vice versa. One plausible and established route is the reaction of 2-chlorothiophenol (B146423) with a 2-chlorophenyl halide (e.g., 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-iodobenzene) in the presence of a base and often a metal catalyst.

Transition metal-catalyzed cross-coupling reactions are particularly prevalent in the synthesis of diaryl sulfides. Catalysts based on palladium, copper, nickel, and iron have been effectively employed to facilitate the coupling of aryl halides with thiols. For instance, a copper-catalyzed reaction between 2-chlorothiophenol and 1-bromo-2-chlorobenzene would be a direct method for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 2-Chlorothiophenol | 1-Bromo-2-chlorobenzene | Copper salt (e.g., CuI), Base (e.g., K₂CO₃) | This compound |

| 2-Chlorothiophenol | 1-Iodo-2-chlorobenzene | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base | This compound |

This table represents plausible reaction schemes for the synthesis of this compound based on established C(sp²)−S bond formation methodologies for analogous diaryl sulfides.

Utilization of Organosulfur Reagents (e.g., Tetramethylthiuram Monosulfide)

Organosulfur reagents can serve as a sulfur source in the synthesis of sulfides. Tetramethylthiuram monosulfide (TMTM) has been identified as a useful reagent for the synthesis of symmetrical diaryl sulfides. researcher.liferesearchgate.net This method involves the reaction of an aryl halide or an aryl boronic acid with TMTM. For the synthesis of this compound, 1-chloro-2-iodobenzene (B47295) or 2-chlorophenylboronic acid could be reacted with TMTM in the presence of a suitable catalyst system. This approach offers an alternative to using thiols, which can be malodorous and prone to oxidation. researcher.life

A protocol for synthesizing symmetrical thioethers using TMTM has been developed, where both iodobenzenes and phenylboronic acids react efficiently to give the target products in good to excellent yields. researcher.life This method is noted for its simple execution and wide functional group tolerance. researcher.life

| Aryl Precursor | Sulfur Source | Catalyst System | Product |

| 1-Chloro-2-iodobenzene | Tetramethylthiuram monosulfide (TMTM) | e.g., Copper or Palladium catalyst | This compound |

| 2-Chlorophenylboronic acid | Tetramethylthiuram monosulfide (TMTM) | e.g., Copper catalyst | This compound |

This table illustrates potential synthetic routes to this compound using Tetramethylthiuram Monosulfide, based on its documented use in the synthesis of other symmetrical diaryl sulfides.

Exploration of Alternative Synthetic Strategies

Beyond the more common routes, alternative strategies for the synthesis of this compound can be envisaged, drawing from the broader repertoire of C-S bond forming reactions.

Approaches involving Sulfenyl Chlorides

The reaction of sulfenyl chlorides with organometallic reagents provides a mild and efficient route to diaryl sulfides. acs.org In this approach, a thiol is first converted in situ to a highly reactive sulfenyl chloride, which is then trapped by an organometallic reagent, such as an arylzinc or Grignard reagent. acs.org For the synthesis of this compound, 2-chlorothiophenol could be treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form 2-chlorophenylsulfenyl chloride. This intermediate can then be reacted with a 2-chlorophenyl organometallic reagent, such as (2-chlorophenyl)zinc bromide or 2-chlorophenylmagnesium bromide. This method is known to tolerate a variety of functional groups. acs.org

| Thiol Precursor | Chlorinating Agent | Organometallic Reagent | Product |

| 2-Chlorothiophenol | N-Chlorosuccinimide (NCS) | (2-Chlorophenyl)zinc bromide | This compound |

| 2-Chlorothiophenol | N-Chlorosuccinimide (NCS) | 2-Chlorophenylmagnesium bromide | This compound |

This table outlines a potential synthetic strategy for this compound using the sulfenyl chloride approach, based on general methodologies for diaryl sulfide synthesis.

Investigation of Analogous Chlorination or Coupling Reactions

Analogous chlorination and coupling reactions can also be considered. For instance, the direct reaction of sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂) with an excess of chlorobenzene (B131634) in the presence of a Lewis acid catalyst could potentially yield this compound, although regioselectivity could be an issue. This approach is analogous to the synthesis of other bis(haloaryl) sulfides.

Furthermore, coupling reactions involving elemental sulfur are also a possibility. For example, the reaction of 1-chloro-2-lithiobenzene, generated in situ from 1-bromo-2-chlorobenzene and an organolithium reagent, with elemental sulfur could lead to the formation of a lithium 2-chlorothiophenolate intermediate, which could then be reacted with another equivalent of 1-bromo-2-chlorobenzene to afford the desired product.

Mechanistic Investigations of Synthesis

While specific mechanistic studies for the synthesis of this compound are not extensively documented, the mechanisms of the underlying C(sp²)−S bond forming reactions are generally well-understood.

In transition metal-catalyzed cross-coupling reactions , the mechanism typically involves a catalytic cycle that includes:

Oxidative Addition: The aryl halide (e.g., 1-bromo-2-chlorobenzene) adds to the low-valent metal catalyst.

Ligand Exchange: The thiolate (from 2-chlorothiophenol and a base) displaces a halide on the metal center.

Reductive Elimination: The two organic moieties (2-chlorophenyl and 2-chlorophenylthio) couple and are eliminated from the metal center, forming the diaryl sulfide and regenerating the active catalyst.

For reactions involving tetramethylthiuram monosulfide (TMTM) , the mechanism likely involves the coordination of the organosulfur reagent to the metal catalyst, followed by insertion of the aryl group and subsequent reductive elimination to form the diaryl sulfide.

The synthesis via sulfenyl chlorides proceeds through a different pathway. The in situ generated electrophilic sulfenyl chloride (R-SCl) is attacked by the nucleophilic carbon of the organometallic reagent (e.g., an arylzinc or Grignard reagent), leading to the formation of the C-S bond through a nucleophilic substitution-type mechanism.

Mechanistic studies on the heterocyclization of a related compound, bis(2-chloroprop-2-en-1-yl)sulfide, suggest the potential involvement of thiiranium ion intermediates in reactions involving β-chloro sulfides. nih.govmdpi.com While the aromatic nature of this compound makes a direct analogy challenging, the possibility of complex mechanistic pathways in related sulfur-containing chlorinated compounds highlights the need for specific investigations for each synthetic route.

Study of Reaction Kinetics and Intermediates

The synthesis of diaryl sulfides, including this compound, typically involves the reaction of an aryl halide with a sulfur source. The kinetics of such reactions can be complex and are significantly influenced by factors like the solvent, temperature, and the presence of a catalyst. For instance, in related sulfide syntheses under phase-transfer catalysis (PTC) conditions, the reaction rate is dramatically enhanced by the addition of a catalyst. researchgate.net The kinetics often follow a pseudo-first-order rate model, which describes the relationship between the fractional conversion of the reactant and the reaction time. researchgate.net

Derivatization and Chemical Transformations

The this compound molecule contains several reactive sites: the sulfur atom and the two aromatic rings, which are activated for certain transformations.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The selective oxidation of sulfides is a fundamental transformation in organic synthesis, as sulfoxides and sulfones are important intermediates and biologically active molecules. mdpi.comresearchgate.net

The primary challenge in this process is achieving selective conversion to the sulfoxide without over-oxidation to the sulfone. researchgate.netnih.gov This selectivity is highly dependent on the choice of oxidant and reaction conditions. nih.gov Hydrogen peroxide (H₂O₂) is a common "green" oxidant used for this purpose. mdpi.comnih.gov The reaction temperature is a critical parameter; for example, in catalyzed oxidations with H₂O₂, lower temperatures (e.g., 30 °C) favor the formation of the sulfoxide, while higher temperatures (e.g., 40 °C) promote the formation of the sulfone. mdpi.com Other oxidizing systems include halogen derivatives and peracids. researchgate.net However, these can sometimes lead to byproducts or halogenation of the aromatic ring. researchgate.net

Below is a table summarizing common oxidation conditions for converting sulfides to sulfoxides and sulfones.

| Oxidant System | Target Product | Typical Conditions | Notes |

| H₂O₂ / Catalyst | Sulfoxide | Low to moderate temperature (e.g., 30 °C) | A "green" and common method. mdpi.comnih.gov |

| H₂O₂ / Catalyst | Sulfone | Higher temperature (e.g., 40 °C), excess oxidant | Drives the reaction past the sulfoxide stage. mdpi.comorganic-chemistry.org |

| Halogen Derivatives (e.g., NaOCl) | Sulfoxide/Sulfone | Varies with substrate and specific reagent | Can suffer from side reactions like ring halogenation. researchgate.net |

| Peracids (e.g., m-CPBA) | Sulfone | Often leads to the fully oxidized product. | A strong oxidizing agent. thieme-connect.com |

Nucleophilic Substitution Reactions on Aryl Chlorides

The reactivity of the aryl chlorides in this compound is influenced by the electron-withdrawing nature of the chlorine atoms and the properties of the sulfide bridge. Ring aza nitrogens in chloroazines, for example, have been shown to substantially enhance reactivity through inductive and mesomeric effects. nih.gov While the sulfide group is generally considered activating for electrophilic substitution, its effect on nucleophilic substitution is more complex. Strong nucleophiles and potentially high temperatures or the use of a catalyst may be required to facilitate the substitution of the chloro groups. google.com

Electrophilic Aromatic Substitution Reactions

The aromatic rings of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The EAS mechanism involves two primary steps: the attack of the aromatic ring's π-electrons on an electrophile (E⁺) to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The regioselectivity of the substitution is governed by the directing effects of the existing substituents—the sulfide bridge and the chlorine atoms.

Sulfide (-S-) group: The sulfur atom's lone pairs can be donated into the ring through resonance, making it an activating group and an ortho, para-director.

Chlorine (-Cl) atom: As a halogen, it is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance stabilization of the intermediate by its lone pairs.

The interplay between the activating ortho, para-directing sulfide group and the deactivating ortho, para-directing chloro groups will determine the position of the incoming electrophile. Substitution is expected to occur at the positions ortho and para to the sulfide bridge, with the positions also influenced by the deactivating effect of the nearby chlorine.

Cyclization and Rearrangement Pathways (if applicable)

Under specific conditions, diaryl sulfides can undergo cyclization reactions. For this compound, intramolecular cyclization could potentially lead to the formation of heterocyclic systems like thianthrene (B1682798) or dibenzothiophene (B1670422) derivatives, often requiring high temperatures or metal catalysis.

Rearrangement reactions are also a possibility. In related organosulfur chemistry, the heterocyclization of certain chloro-sulfides can involve an unexpected 1,2-migration of the sulfur atom, leading to the formation of thiophene (B33073) derivatives. nih.gov Another relevant transformation is the Newman-Kwart rearrangement, which involves the intramolecular migration of a carbamoyl (B1232498) group from an oxygen to a sulfur atom on an aromatic ring, effectively converting a phenol (B47542) derivative into a thiol. researchgate.net While not directly applicable, this illustrates the potential for intramolecular rearrangements involving the sulfur atom in aryl sulfide systems under thermal conditions.

Photochemical and Electrochemical Transformations

The photochemical behavior of this compound is expected to be influenced by the presence of both the sulfur atom and the aryl-chlorine bonds. Irradiation with ultraviolet light could potentially lead to the cleavage of the carbon-sulfur bonds. In related diaryl compounds, photochromic behavior has been observed, where UV irradiation induces a cyclization reaction that is reversible either thermally or with visible light. researchgate.net The presence of halogen atoms can significantly affect the photophysical and photochemical properties, including photostability. rsc.org

From an electrochemical standpoint, the sulfide moiety is redox-active. It can be oxidized to a radical cation. In nickel bis(dithiolene) complexes, which feature sulfur-rich ligands, the ligands themselves are redox-active and participate in electron-transfer reactions. iucr.org This suggests that this compound could undergo electrochemical oxidation centered on the sulfur atom, a process that would be sensitive to the electronic effects of the chlorophenyl groups.

Molecular Structure and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are crucial for determining the structure of molecules in various states. For Bis(2-chlorophenyl) sulfide (B99878), a suite of methods including NMR, vibrational, and electronic spectroscopy, along with mass spectrometry, offers detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. While specific experimental data for Bis(2-chlorophenyl) sulfide is not extensively detailed in readily available literature, analysis of related structures allows for the prediction of its spectral characteristics.

For a definitive analysis, ¹H and ¹³C NMR data would be collected on high-resolution spectrometers. The chemical shifts (δ) in the ¹H NMR spectrum would correspond to the aromatic protons on the two chlorophenyl rings. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbon atom directly bonded to the sulfur and the carbons bonded to chlorine, as well as the other aromatic carbons.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.0 - 7.5 | Multiplet |

| ¹³C (C-S) | ~135 | Singlet |

| ¹³C (C-Cl) | ~130 | Singlet |

| ¹³C (Aromatic CH) | 127 - 132 | Singlet |

Note: The above data is predictive and would require experimental verification.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to specific vibrational modes. Key expected absorptions include C-H stretching vibrations from the aromatic rings, C=C stretching vibrations within the phenyl rings, and the characteristic C-Cl and C-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The S-C symmetric stretch and aromatic ring breathing modes are often strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-S Stretch | 750 - 600 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π→π* transitions associated with the aromatic phenyl rings. The presence of the sulfur atom (a chromophore) and chlorine atoms can influence the position and intensity of these absorption maxima (λmax).

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight and to study its fragmentation pattern. The molecular ion peak [M]⁺ would confirm the compound's molar mass. The fragmentation pattern would provide structural information, likely showing the loss of chlorine atoms and cleavage of the C-S bonds.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation.

Determination of Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would reveal the spatial arrangement of its atoms. The analysis would provide the exact C-S and C-Cl bond lengths and the C-S-C bond angle. A key conformational feature is the torsion angle defined by the two chlorophenyl rings relative to the C-S-C plane. For instance, in the related compound bis(2,3-dichlorophenyl) disulfide, the C—S—S—C torsion angle is 88.35(11)°, and the two phenyl rings have a dihedral angle of 89.83° between them. Similar analysis for this compound would precisely define its solid-state conformation, which is influenced by steric hindrance from the ortho-chloro substituents and potential intermolecular interactions in the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value |

| C-S Bond Length | ~1.78 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-S-C Bond Angle | ~104° |

| C-S-C-C Torsion Angle | Variable, defines ring orientation |

Note: These values are based on typical measurements for similar compounds and require experimental confirmation for this compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Furthermore, the conformation of the molecule is determined by the torsion angles. The most significant of these would be the angles describing the rotation of the two 2-chlorophenyl rings relative to the C–S–C plane. This would reveal whether the rings are oriented in a symmetric or asymmetric fashion.

Without experimental crystallographic data, specific values for these parameters for this compound cannot be provided. For context, analysis of related compounds, such as the chlorine complex of bis(p-chlorophenyl) sulfide, has revealed a C-S-C bond angle of 109° acs.org. However, it is important to note that the substitution pattern and the presence of complexing agents can significantly influence these structural details.

Table 3.2.2.1. Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Bond | Expected Length (Å) |

|---|---|

| S-C | Data Not Available |

| C-Cl | Data Not Available |

| C-C (aromatic) | Data Not Available |

Table 3.2.2.2. Hypothetical Bond and Torsion Angles for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Angle | Expected Value (°) |

|---|---|

| C-S-C | Data Not Available |

| C-C-Cl | Data Not Available |

| C-S-C-C (Torsion) | Data Not Available |

Investigation of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by various non-covalent intermolecular interactions. A crystallographic study of this compound would elucidate the presence and geometry of any such interactions. These can include:

Hydrogen Bonding: Although conventional hydrogen bond donors are absent, weak C–H···S or C–H···Cl hydrogen bonds might play a role in the crystal packing.

Halogen Bonding: The chlorine atoms in the molecule could act as halogen bond donors, interacting with the sulfur atom or the π-system of an adjacent phenyl ring.

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, where the rings of neighboring molecules are arranged in a parallel or offset fashion.

Cl···Cl Contacts: Close contacts between chlorine atoms of adjacent molecules, shorter than the sum of their van der Waals radii, can also be a significant stabilizing interaction in the crystal structure.

The nature and extent of these interactions dictate the supramolecular architecture and influence the physical properties of the compound. As no crystal structure is available for this compound, a definitive analysis of its intermolecular interactions cannot be performed.

Computational and Theoretical Chemistry Studies

Molecular Electronic Structure Analysis4.2.1. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) 4.2.2. Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) of a molecule into a set of localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This approach provides a quantitative description of the "natural Lewis structure" and allows for the investigation of intramolecular interactions through the analysis of charge transfer between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu These donor-acceptor interactions, also known as hyperconjugative or delocalization effects, are evaluated using second-order perturbation theory, where the stabilization energy E(2) quantifies the strength of the interaction. uni-muenchen.de

For Bis(2-chlorophenyl) sulfide (B99878), NBO analysis is crucial for understanding the electronic landscape, particularly the interactions involving the sulfur atom's lone pairs, the aromatic π-systems of the phenyl rings, and the electron-withdrawing chlorine atoms. Key interactions expected within the molecule include:

Intramolecular Charge Transfer: The presence of electronegative chlorine atoms creates electron-deficient regions in the phenyl rings. NBO analysis can reveal charge transfer from the sulfur bridge and the phenyl rings towards the chlorine atoms. This includes interactions from the π-orbitals of the ring into the antibonding σ* orbitals of the C-Cl bonds (π(C-C) → σ*(C-Cl)).

Hyperconjugative Effects: Interactions between the σ bonds of the phenyl ring and adjacent antibonding orbitals (e.g., σ(C-C) → σ*(C-S)) also contribute to the stabilization of the molecular structure.

These charge transfer events result in a departure from the idealized Lewis structure, indicating electron delocalization across the molecule. The magnitude of the E(2) stabilization energies calculated for these interactions provides insight into the electronic communication between the different functional groups of Bis(2-chlorophenyl) sulfide.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (S) | π* (CAryl-CAryl) | 3.5 - 6.0 | Sulfur lone pair delocalization |

| LP (Cl) | σ* (CAryl-CAryl) | 0.5 - 1.5 | Chlorine lone pair delocalization |

| π (CAryl-CAryl) | π* (CAryl-CAryl) | 15 - 25 | Intra-ring π-conjugation |

| π (CAryl-CAryl) | σ* (C-Cl) | 1.0 - 2.5 | Hyperconjugation |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be correlated with experimental data to confirm structures and interpret spectra. Methods like Density Functional Theory (DFT) for vibrational (IR, Raman) and NMR spectra, and Time-Dependent DFT (TD-DFT) for electronic (UV-Vis) spectra, are widely used. researchgate.netmdpi.comsemanticscholar.org

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, key predicted vibrational modes would include C-S stretching, C-Cl stretching, and various aromatic C-H and C=C bending and stretching modes. By comparing the calculated spectrum with the experimental FT-IR spectrum, a detailed assignment of the observed absorption bands can be made. Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental results, accounting for systematic errors in the computational method and the neglect of anharmonicity. scispace.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. scispace.com Predictions for this compound would show distinct signals for the non-equivalent aromatic protons and carbons, influenced by the electronic effects of the sulfur bridge and the ortho-chlorine substituents. Correlating the predicted chemical shifts with experimental ¹H and ¹³C NMR data is a primary method for structural elucidation. github.io

Electronic Spectra (UV-Vis): TD-DFT calculations are employed to predict the electronic transitions of a molecule, providing the excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which relate to absorption intensity). mdpi.comresearchgate.net The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings. The correlation between the calculated λ_max and the experimentally measured absorption bands helps in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions. researchgate.net Studies on related aryl sulfides have shown that computational spectra can reliably reproduce experimental results. nih.govresearchgate.net

| Spectroscopic Technique | Predicted Value (Computational) | Observed Value (Experimental) | Assignment |

|---|---|---|---|

| FT-IR | ~705 cm-1 | ~690 cm-1 | C-S Stretch |

| FT-IR | ~760 cm-1 | ~745 cm-1 | C-Cl Stretch |

| ¹³C NMR | ~134.5 ppm | ~133.8 ppm | CAryl-S |

| ¹H NMR | ~7.45 ppm | ~7.41 ppm | Aromatic C-H (ortho to S) |

| UV-Vis | ~255 nm | ~250 nm | π → π* transition |

Conformation Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are determined by the rotation around the two C-S bonds. Conformational analysis using computational methods can identify the stable low-energy structures (conformers) and the energy barriers that separate them. This is typically achieved by performing a Potential Energy Surface (PES) scan. uni-muenchen.descispace.com

A relaxed PES scan involves systematically varying the key dihedral angles—in this case, the C-C-S-C dihedral angles—while optimizing the rest of the molecular geometry at each step. uni-muenchen.de This process maps out the energy of the molecule as a function of its conformation, revealing energy minima that correspond to stable conformers and energy maxima that represent the transition states for rotation between them. uni-muenchen.de

For diaryl sulfides like diphenyl sulfide, computational studies have shown that the molecule adopts a non-planar, twisted conformation in its ground state. nih.gov The flexibility is significant, and multiple conformers with different orientations of the phenyl rings relative to the C-S-C plane may exist and be thermally accessible at room temperature. nih.govumanitoba.ca The presence of bulky ortho-chloro substituents in this compound is expected to create significant steric hindrance, which will influence the preferred conformations and increase the rotational barriers compared to the unsubstituted diphenyl sulfide. The PES would reveal the most stable arrangement that minimizes these steric clashes.

| Conformer | Dihedral Angles (Φ₁, Φ₂) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | (~45°, ~45°) | 0.00 | Twisted, non-planar stable structure |

| Local Minimum | (~45°, ~-45°) | 0.5 - 1.5 | Alternative twisted conformer |

| Transition State 1 | (0°, ~45°) | 3.0 - 5.0 | Rotational barrier (one ring planar) |

| Transition State 2 | (90°, ~90°) | 4.0 - 6.0 | Rotational barrier (perpendicular rings) |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the reaction pathway on a potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which governs the reaction rate.

A key reaction for sulfides is oxidation. The oxidation of a sulfide to a sulfoxide (B87167) and subsequently to a sulfone is a fundamental transformation. DFT calculations have been successfully used to model the mechanism of sulfide oxidation. nih.govresearchgate.net For instance, the oxidation of diphenyl sulfide with an oxidant like chlorine dioxide has been studied computationally. nih.gov The mechanism involves the formation of a transition state where the sulfur atom of the sulfide bonds with an oxygen atom of the oxidant. nih.gov The calculated activation energy for the first oxidation (sulfide to sulfoxide) is found to be lower than that for the second oxidation (sulfoxide to sulfone), explaining why it is often possible to selectively stop the reaction at the sulfoxide stage. nih.gov

For this compound, a similar mechanistic investigation would involve:

Locating the Transition State: Identifying the geometry of the TS for the oxygen transfer step.

Calculating Activation Energy: Determining the energy barrier for the reaction.

Analyzing the TS Structure: Examining bond lengths and angles in the TS to understand the nature of the bond-forming process.

Intrinsic Reaction Coordinate (IRC) calculations: Confirming that the identified TS correctly connects the reactants and products on the potential energy surface.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Diaryl Sulfide + Oxidant | 0.0 |

| Transition State 1 (TS1) | Sulfide → Sulfoxide | +18.6 nih.gov |

| Products 1 | Diaryl Sulfoxide | -25.0 |

| Transition State 2 (TS2) | Sulfoxide → Sulfone | +22.4 nih.gov |

| Products 2 | Diaryl Sulfone | -50.0 |

Thermodynamic Property Calculations

Theoretical calculations can provide accurate estimates of key thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp). engineeringtoolbox.comausetute.com.au These values are fundamental for understanding the stability of a compound and the energetics of reactions in which it participates.

These properties are typically calculated using DFT methods combined with statistical mechanics principles. The calculations start with a geometry optimization to find the minimum energy structure, followed by a frequency calculation. The vibrational frequencies are then used to compute the thermal contributions to enthalpy and entropy at a given temperature (usually 298.15 K). libretexts.org

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Enthalpy of Formation (gas) | ΔfH°gas | 206.58 | kJ/mol chemeo.com |

| Gibbs Free Energy of Formation | ΔfG° | 263.29 | kJ/mol chemeo.com |

| Ideal Gas Heat Capacity | Cp,gas | 224.22 | J/mol·K chemeo.com |

| Enthalpy of Vaporization | ΔvapH° | 66.02 | kJ/mol chemeo.com |

| Normal Boiling Point | Tboil | 635.85 | K chemeo.com |

Advanced Material Science and Supramolecular Applications

Integration into Polymer Chemistry

While direct polymerization of bis(2-chlorophenyl) sulfide (B99878) itself is not extensively documented, its structural motifs are relevant to the synthesis of high-performance polymers like poly(phenylene sulfide) (PPS). PPS is a semi-crystalline engineering thermoplastic known for its exceptional thermal stability, chemical resistance, and dimensional stability. polyfluoroltd.comwikipedia.orgmfa.org The conventional synthesis of PPS involves the reaction of a dihalogenated aromatic compound, typically 1,4-dichlorobenzene, with a sulfur source like sodium sulfide in a polar solvent at elevated temperatures. polyfluoroltd.comwikipedia.org

Given this synthetic route, bis(2-chlorophenyl) sulfide could theoretically be considered as a monomer or a co-monomer in the synthesis of PPS-like polymers. The presence of the pre-formed thioether linkage and the reactive chlorine atoms could offer an alternative pathway to introduce phenylene sulfide units into a polymer backbone. However, the ortho-position of the chlorine atoms might introduce steric hindrance, affecting the polymerization kinetics and the final properties of the polymer.

Alternative polymerization strategies, such as the oxidative polymerization of diaryl disulfides, have been explored for the synthesis of methylated phenylene sulfide polymers. elsevierpure.com This approach, which avoids the use of halogenated monomers, could potentially be adapted for derivatives of this compound, offering a pathway to novel sulfur-containing polymers. The incorporation of the this compound moiety into a polymer chain could impart specific properties, such as altered solubility, thermal behavior, and refractive index, due to the presence of the chlorine atoms and the specific geometry of the monomer. Further research is needed to explore the viability of this compound as a monomer and to characterize the properties of the resulting polymers.

Role in Supramolecular Architectures and Hydrogen-Bonded Frameworks

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound and its derivatives are promising candidates for the construction of such architectures due to the presence of the sulfur atom, which can act as a Lewis base and a site for chalcogen bonding, and the chlorine atoms, which can participate in halogen bonding.

The design and synthesis of cocrystals and molecular complexes allow for the modification of the physicochemical properties of solid materials without altering their chemical structure. While there are no specific reports on cocrystals of this compound, studies on closely related analogues provide valuable insights into its potential. For instance, bis(2-hydroxy-5-chlorophenyl) sulfide has been successfully used to prepare a series of new supramolecular structures with bipyridine bases. acs.org In these complexes, the hydroxyl groups form strong O-H···N hydrogen bonds with the nitrogen atoms of the bipyridine molecules, leading to the formation of well-defined architectures, including [2 + 2] macrocycles and one-dimensional zigzag chains. acs.org

The ability of the sulfur atom in diaryl sulfides to participate in non-covalent interactions is also a key factor in the design of molecular complexes. The formation of a chlorine complex of bis(p-chlorophenyl) sulfide has been reported, where the sulfur atom acts as a donor to the chlorine molecule. acs.org This demonstrates the potential of the sulfide bridge to engage in interactions beyond simple van der Waals forces. The principles of cocrystal engineering, which often rely on hydrogen and halogen bonding, can be applied to this compound. mdpi.com By selecting appropriate co-formers that can interact with the chlorine atoms or the sulfur atom, it should be possible to design and synthesize novel cocrystals with tailored crystal packing and properties.

The presence of chlorine atoms in the ortho positions of this compound is expected to have a significant influence on its supramolecular chemistry. Halogen atoms can participate in a variety of non-covalent interactions, most notably halogen bonding, where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a Lewis base. nih.gov This interaction is directional and can be a powerful tool in crystal engineering. researchgate.net

Catalytic Applications of this compound Derivatives

The direct catalytic applications of this compound are not well-established. However, the core diaryl sulfide structure can serve as a scaffold for the synthesis of ligands for transition metal catalysis. The sulfur atom can coordinate to a metal center, and the phenyl rings can be functionalized with other donor groups to create multidentate ligands. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be tuned by the substituents on the aromatic rings.

The development of redox-active ligands is a current area of interest in catalysis. emory.edu While not a traditional redox-active ligand itself, this compound could be chemically modified to incorporate redox-active moieties. Furthermore, the sulfide moiety can be oxidized to sulfoxide (B87167) or sulfone, which can also act as ligands with different coordination properties.

Bismuth compounds, which are in the same group as sulfur's neighboring elements in the periodic table, have found applications in catalysis. mdpi.com While the chemistry is different, this highlights the potential of p-block elements in catalysis. Further research into the coordination chemistry of this compound and its derivatives with various transition metals could lead to the discovery of new catalytic systems for a range of chemical transformations.

Development of Functional Materials Incorporating the Sulfide Moiety

The sulfide moiety is a key component in various functional materials. Poly(phenylene sulfide) (PPS), as mentioned earlier, is a prime example of a functional polymer with a diaryl sulfide backbone. polyfluoroltd.comwikipedia.orgmfa.orgbritannica.comresearchgate.net The properties of PPS can be further modified, for instance, by oxidation of the sulfide to sulfoxide, which can lead to colorless and high-refractive-index polymers. rsc.org This suggests a potential route for developing functional optical materials based on this compound-containing polymers.

The diaryl sulfide unit can also be incorporated into smaller molecules designed for specific applications. For example, enamine-based hole-transporting materials containing biphenyl (B1667301) moieties have been synthesized for use in organic electronics. royalsocietypublishing.org While not directly related to this compound, this demonstrates the utility of diaryl structures in the development of organic semiconductors. The electronic properties of this compound, influenced by the sulfur atom and the chlorine substituents, could make it or its derivatives interesting components for new electronic materials.

Furthermore, the principles of supramolecular chemistry discussed in section 5.2 can be applied to create functional materials. By forming cocrystals or molecular complexes, it may be possible to create materials with desired properties, such as specific optical or electronic responses. The sulfide moiety can also be a key structural element in the design of supramolecular cages and frameworks with potential applications in sensing, storage, or separation.

Environmental Occurrence and Transformation Pathways

Environmental Fate and Persistence

The environmental persistence of a chemical is a measure of its stability against degradation in different environmental matrices. For Bis(2-chlorophenyl) sulfide (B99878), its persistence is determined by its susceptibility to biodegradation, photodegradation, and hydrolysis.

Assessment of Biodegradation Potential

Photodegradation Mechanisms and Half-lives

Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The rate and mechanism of photodegradation are dependent on the chemical structure and the environmental conditions. For aromatic compounds, photodegradation can proceed through direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals.

Detailed studies on the specific photodegradation mechanisms and the environmental half-life of Bis(2-chlorophenyl) sulfide are scarce. The presence of carbon-chlorine bonds suggests that reductive dechlorination could be a possible photodegradation pathway. The sulfide bridge may also be susceptible to photo-oxidation, potentially leading to the formation of sulfoxides and sulfones. However, without experimental data, the specific pathways and the rate of these reactions for this compound in the environment are unknown.

Hydrolysis and Other Abiotic Transformation Processes

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of this compound, the sulfide linkage is generally stable to hydrolysis under neutral pH conditions. However, under more extreme pH conditions or in the presence of certain catalysts, hydrolysis could potentially occur, although specific data for this compound is lacking.

Other abiotic transformation processes that could affect the fate of this compound include oxidation and reduction reactions in soil and sediment. The sulfide moiety can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformation products will have different physical and chemical properties, which will, in turn, affect their environmental fate and transport.

Degradation Products and Their Chemical Characterization

Identifying the degradation products of a chemical is essential for a complete environmental assessment, as these products may be more or less toxic and mobile than the parent compound. Due to the limited research on the degradation of this compound, there is no definitive list of its environmental degradation products. Based on the chemistry of related compounds, potential degradation products could include:

Bis(2-chlorophenyl) sulfoxide: Formed through the oxidation of the sulfide.

Bis(2-chlorophenyl) sulfone: Formed through further oxidation of the sulfoxide.

Chlorinated phenols and thiophenols: Resulting from the cleavage of the sulfide bond.

Products of dechlorination: Arising from the removal of chlorine atoms from the phenyl rings.

The chemical characterization and environmental significance of these potential degradation products of this compound have not been documented.

Mobility and Distribution in Environmental Compartments (e.g., soil, water, sediment)

The mobility and distribution of a chemical in the environment are largely determined by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties for this compound will dictate whether it is likely to be found in the air, water, soil, or sediment.

Generally, compounds with low water solubility and high Kow values tend to adsorb to soil and sediment organic matter, limiting their mobility in water. The presence of chlorine atoms in this compound suggests a hydrophobic nature and a tendency to partition into organic-rich phases. Consequently, it is expected to have low mobility in soil and to accumulate in sediments if released into aquatic environments. However, specific experimental data on the sorption coefficients (Koc) and environmental distribution of this compound are not available to confirm these predictions.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Bis(2-chlorophenyl) sulfide, and how can reaction conditions be optimized for purity?

- This compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalyst selection (e.g., CuI for Ullmann reactions). Purity optimization requires post-synthesis purification via column chromatography or recrystallization, followed by validation using GC-MS or NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies structural confirmations, while Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity and detects byproducts. Elemental analysis (C, H, S, Cl) and FT-IR spectroscopy are used to validate stoichiometry and functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation and dermal exposure. Store in airtight containers away from oxidizers and strong bases. Emergency protocols should include immediate rinsing with water for eye/skin contact and consultation with SDS documentation for disposal guidelines .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different environmental conditions (e.g., temperature, pH)?

- A 2022 study demonstrated that this compound exhibits temperature-dependent decontamination efficacy: at −15°C, its removal efficiency from metal surfaces reached 86%, compared to 73% at −5°C . pH stability tests (e.g., in buffered solutions) should be conducted to assess hydrolytic degradation pathways.

Q. How can researchers resolve contradictions in reported toxicity or environmental persistence data for this compound?

- Discrepancies often arise from differences in experimental models (e.g., aquatic vs. soil systems) or analytical detection limits. To address this, standardize test conditions (e.g., OECD guidelines) and employ high-resolution LC-MS/MS for trace quantification. Cross-validate findings with computational models (e.g., QSAR) .

Q. What methodologies are recommended for studying the compound’s interaction with biological systems or enzymes?

- Use in vitro assays (e.g., cytochrome P450 inhibition studies) paired with molecular docking simulations to predict binding affinities. For in vivo studies, prioritize dose-response experiments in model organisms, with histological and metabolomic profiling to assess systemic effects .

Q. How can researchers design experiments to compare this compound with structurally analogous compounds (e.g., bis(2-chlorophenyl) tetrazines)?

- Conduct comparative reactivity studies under identical conditions (e.g., hydrolysis rates, photostability). Use Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental data. Reference clofentezine (a bis(2-chlorophenyl) tetrazine acaricide) as a structural analog for benchmarking .

Q. What advanced statistical approaches are suitable for analyzing heterogeneous datasets (e.g., conflicting degradation rates)?

- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, light exposure). Use Bayesian regression models to quantify uncertainty in degradation kinetics. Replicate experiments with controlled parameters (e.g., ISO/IEC 17025 protocols) to isolate variables .

Methodological Guidance

- Experimental Design : Incorporate factorial design (e.g., Taguchi methods) to optimize synthesis or degradation studies. Include negative controls (e.g., solvent-only samples) and triplicate runs to ensure reproducibility .

- Data Interpretation : Cross-reference findings with authoritative databases (e.g., NIST Chemistry WebBook for spectral data) and prioritize peer-reviewed journals over vendor-supplied data .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies and follow EPA/TSCA guidelines for environmental impact assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.